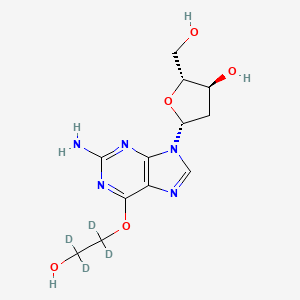
O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is a deuterated analog of O6-(2-Hydroxyethyl)-2’-deoxyguanosine. This compound is a modified nucleoside, where the hydrogen atoms in the hydroxyethyl group are replaced with deuterium. It is primarily used in scientific research to study DNA damage and repair mechanisms, as well as in the development of analytical methods for detecting DNA adducts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine with a deuterated ethylene oxide or a similar deuterated reagent. The reaction is carried out under controlled conditions to ensure the selective modification of the O6 position of the guanine base. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydride (NaH), to facilitate the alkylation process.
Industrial Production Methods
Industrial production of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
化学反応の分析
Types of Reactions
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a standard in mass spectrometry for the quantification of DNA adducts.
Biology: The compound is used to study DNA damage and repair mechanisms, as well as the effects of alkylating agents on DNA.
Medicine: It is used in the development of diagnostic methods for detecting DNA damage in cancer research.
Industry: The compound is used in the development of analytical methods for quality control in pharmaceutical manufacturing.
作用機序
The primary mechanism of action of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death. The compound is also used to study the repair mechanisms that cells employ to remove these adducts and maintain genomic integrity.
類似化合物との比較
Similar Compounds
O6-(2-Hydroxyethyl)-2’-deoxyguanosine: The non-deuterated analog of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine.
O6-Methyl-2’-deoxyguanosine: A similar compound where the hydroxyethyl group is replaced with a methyl group.
O6-Ethyl-2’-deoxyguanosine: A similar compound with an ethyl group instead of a hydroxyethyl group.
Uniqueness
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of DNA adducts in complex biological samples.
特性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16)/t6-,7+,8+/m0/s1/i1D2,2D2 |
InChIキー |
ITCDOLZXZOEIBY-XRHZNZMGSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



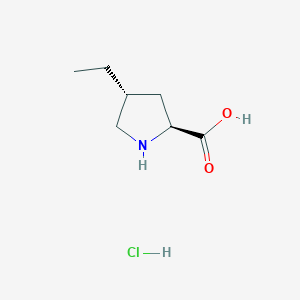

![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
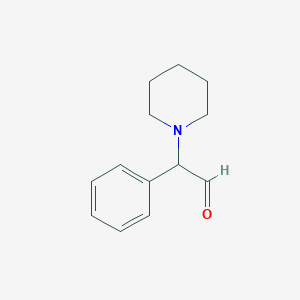
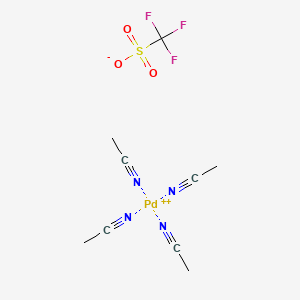
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
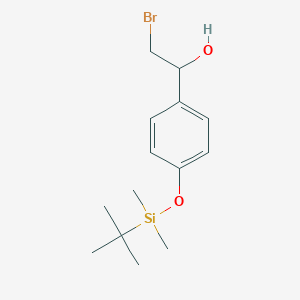

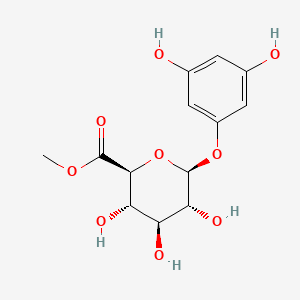
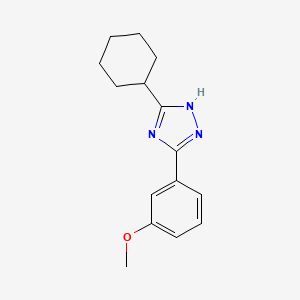
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
